2-Methyl-2-nonyl-1,3-dioxolane
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Overview
Description
2-Methyl-2-nonyl-1,3-dioxolane is an organic compound belonging to the class of dioxolanes. Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-nonyl-1,3-dioxolane can be synthesized through the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst. Commonly used catalysts include Brønsted acids like para-toluenesulfonic acid or Lewis acids such as zinc chloride . The reaction typically involves refluxing the reactants in toluene, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of silica gel or alumina as catalysts under solvent-free conditions and high pressure . This method is advantageous due to its eco-friendliness and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-nonyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate or osmium tetroxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of nickel or rhodium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium or Grignard reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with nickel or rhodium catalysts.
Substitution: Organolithium or Grignard reagents in anhydrous conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted dioxolanes.
Scientific Research Applications
2-Methyl-2-nonyl-1,3-dioxolane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Acts as a skin penetration enhancer in pharmaceutical formulations.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-2-nonyl-1,3-dioxolane involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the formation of a five-membered ring structure, which is less prone to hydrolysis compared to other acetals . The compound interacts with molecular targets through its oxygen atoms, facilitating various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxane: Another heterocyclic acetal with a six-membered ring containing two oxygen atoms.
2-Methyl-1,3-dioxolane: A similar compound with a methyl group at the 2-position.
Uniqueness
2-Methyl-2-nonyl-1,3-dioxolane is unique due to its nonyl group, which imparts distinct physicochemical properties, making it suitable for specific applications such as skin penetration enhancement .
Properties
CAS No. |
38986-44-6 |
---|---|
Molecular Formula |
C13H26O2 |
Molecular Weight |
214.34 g/mol |
IUPAC Name |
2-methyl-2-nonyl-1,3-dioxolane |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-13(2)14-11-12-15-13/h3-12H2,1-2H3 |
InChI Key |
VMEIDKJDTJZURE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1(OCCO1)C |
Origin of Product |
United States |
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